molecular formula C22H31ClN2O5 B3949591 1-[(4-chlorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide;oxalic acid

1-[(4-chlorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide;oxalic acid

Cat. No.: B3949591
M. Wt: 438.9 g/mol
InChI Key: CWDZIFIOPWCFNZ-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a piperidine ring substituted with a 4-chlorophenylmethyl group and a cycloheptyl group, along with a carboxamide functional group. The presence of oxalic acid further adds to its chemical complexity.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29ClN2O.C2H2O4/c21-18-9-7-16(8-10-18)15-23-13-11-17(12-14-23)20(24)22-19-5-3-1-2-4-6-19;3-1(4)2(5)6/h7-10,17,19H,1-6,11-15H2,(H,22,24);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWDZIFIOPWCFNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)NC(=O)C2CCN(CC2)CC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31ClN2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-chlorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide typically involves multiple steps, starting with the preparation of the piperidine ring. The piperidine ring can be synthesized through a series of reactions involving the cyclization of appropriate precursors. The introduction of the 4-chlorophenylmethyl group is achieved through a substitution reaction, where a suitable chlorinated precursor reacts with the piperidine ring under controlled conditions. The cycloheptyl group is then introduced through another substitution reaction, followed by the addition of the carboxamide functional group. Finally, the compound is treated with oxalic acid to form the desired product.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis methods. The process typically includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity. Advanced techniques like continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

1-[(4-chlorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as alkyl halides and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce simpler, hydrogenated derivatives.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-chlorophenyl)methyl]-N-cyclohexylpiperidine-4-carboxamide: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    1-[(4-chlorophenyl)methyl]-N-cyclooctylpiperidine-4-carboxamide: Similar structure but with a cyclooctyl group instead of a cycloheptyl group.

Uniqueness

1-[(4-chlorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide is unique due to the presence of the cycloheptyl group, which imparts distinct chemical and biological properties compared to its analogs

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(4-chlorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide;oxalic acid
Reactant of Route 2
Reactant of Route 2
1-[(4-chlorophenyl)methyl]-N-cycloheptylpiperidine-4-carboxamide;oxalic acid

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